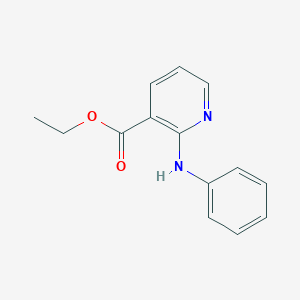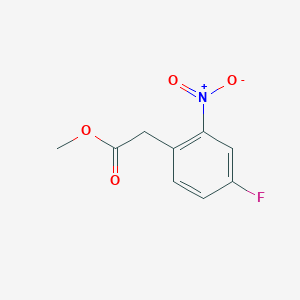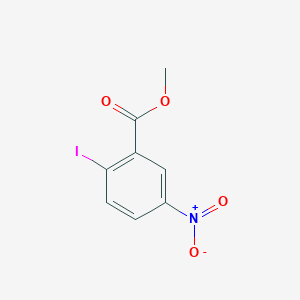![molecular formula C9H8Cl2N2O2 B177048 2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide CAS No. 13620-47-8](/img/structure/B177048.png)
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPCA and is used in various applications, including as a reagent in organic synthesis and as a pharmacological tool in drug discovery.
Mécanisme D'action
CPCA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting COX-2, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models. It has also been shown to reduce fever and to have anxiolytic effects. CPCA has been found to have a half-life of approximately 3 hours in rats, and it is primarily metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA is a useful tool in drug discovery and organic synthesis due to its potent pharmacological effects and its ease of synthesis. However, it is important to note that CPCA has limitations in terms of its selectivity and potency. It has been shown to exhibit some toxic effects at high doses, and its use in humans has not been extensively studied.
Orientations Futures
There are several potential future directions for research on CPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CPCA. Another area of interest is the investigation of the mechanism of action of CPCA and its metabolites, as well as the identification of potential drug targets. Additionally, further studies are needed to determine the safety and efficacy of CPCA in humans.
Méthodes De Synthèse
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonium carbonate to yield CPCA. Other methods of synthesis include the reaction of 4-chloroaniline with chloroacetic acid and the reaction of 4-chloroaniline with chloroacetamide.
Applications De Recherche Scientifique
CPCA has been widely used in scientific research as a reagent in organic synthesis. It has also been used as a pharmacological tool in drug discovery, particularly in the development of new analgesics and anti-inflammatory drugs. CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, making it a promising candidate for further drug development.
Propriétés
Numéro CAS |
13620-47-8 |
|---|---|
Nom du produit |
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
Formule moléculaire |
C9H8Cl2N2O2 |
Poids moléculaire |
247.07 g/mol |
Nom IUPAC |
2-chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-6(11)2-4-7/h1-4H,5H2,(H2,12,13,14,15) |
Clé InChI |
NGJYMHWKFCMTKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
Synonymes |
1-(2-chloroacetyl)-3-(4-chlorophenyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



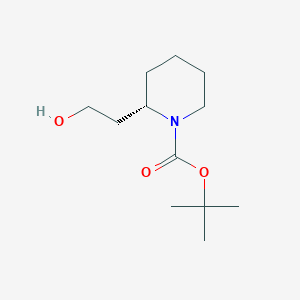
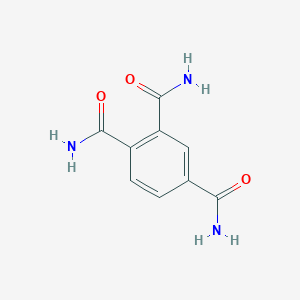
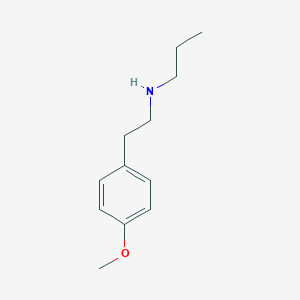
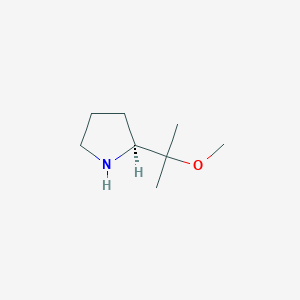

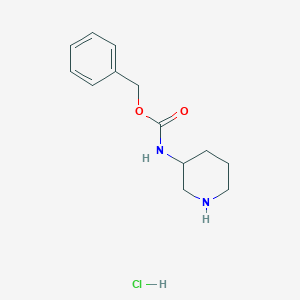

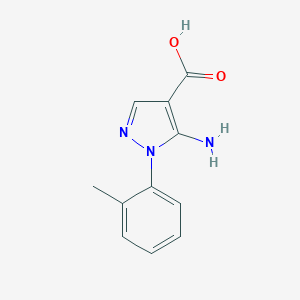
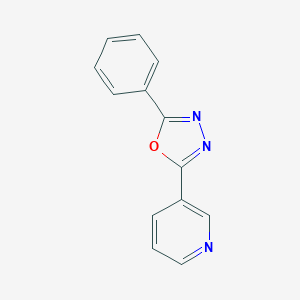
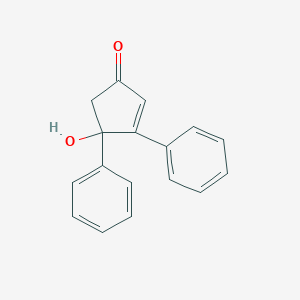
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
